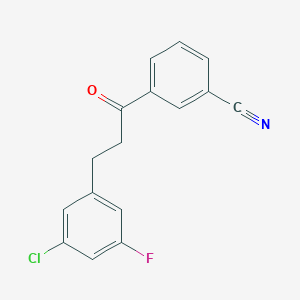

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone

CAS No.: 898750-25-9

Cat. No.: VC2302797

Molecular Formula: C16H11ClFNO

Molecular Weight: 287.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898750-25-9 |

|---|---|

| Molecular Formula | C16H11ClFNO |

| Molecular Weight | 287.71 g/mol |

| IUPAC Name | 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile |

| Standard InChI | InChI=1S/C16H11ClFNO/c17-14-7-11(8-15(18)9-14)4-5-16(20)13-3-1-2-12(6-13)10-19/h1-3,6-9H,4-5H2 |

| Standard InChI Key | GUUBEFBRCSMWRI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C#N |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C#N |

Introduction

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone is a complex organic compound with a molecular formula of C₁₆H₁₁ClFNO and a molecular weight of approximately 311.71 g/mol . This compound is characterized by its chloro and fluoro substituents on the phenyl ring, along with a cyano group attached to a propiophenone backbone. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Chemical Intermediates

This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.

Biological Research

Its structural features make it a candidate for investigation in biological assays, especially for evaluating potential anticancer or antimicrobial activities.

Comparative Analysis with Similar Compounds

Research Findings and Future Directions

Given the limited specific research on 3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone, future studies should focus on its synthesis optimization, biological activity evaluation, and potential applications in medicinal chemistry. The compound's structural features suggest it could be a valuable intermediate or lead compound in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume